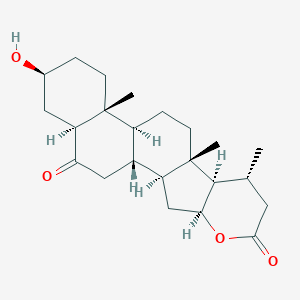
Chiogralactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chiogralactone is a natural product that has been discovered recently and has gained attention due to its potential therapeutic benefits. It is a unique lactone that is derived from the fungus Aspergillus chiangmaiensis. Chiogralactone has shown promising results in various scientific studies, and its synthesis method has been established.
Wirkmechanismus
The mechanism of action of Chiogralactone is not fully understood. It is believed that Chiogralactone exerts its therapeutic effects by modulating various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Chiogralactone has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth.
Biochemische Und Physiologische Effekte
Chiogralactone has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Chiogralactone has also been found to induce apoptosis in cancer cells. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Chiogralactone has several advantages and limitations for lab experiments. One advantage is that it is a natural product, and it has low toxicity. It can be easily synthesized, and its structure is well-defined. One limitation is that the synthesis method is time-consuming and requires specialized equipment. Another limitation is that Chiogralactone is not readily available, and its cost is high.
Zukünftige Richtungen
There are several future directions for Chiogralactone research. One direction is to investigate its potential therapeutic benefits in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of Chiogralactone. It is also important to investigate the safety and toxicity of Chiogralactone in animal models. Additionally, the mechanism of action of Chiogralactone needs to be further elucidated.
Conclusion:
In conclusion, Chiogralactone is a natural product that has shown potential therapeutic benefits in various scientific studies. Its synthesis method has been established, and its mechanism of action is being investigated. Chiogralactone has several advantages and limitations for lab experiments, and there are several future directions for research. Chiogralactone has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of Chiogralactone has been established by the isolation of the fungus Aspergillus chiangmaiensis. The fungus is cultured, and the extract is obtained by solvent extraction. The extract is then purified using various chromatography techniques. The final product is obtained by crystallization. The synthesis method has been optimized, and the yield of Chiogralactone has been improved.
Wissenschaftliche Forschungsanwendungen
Chiogralactone has shown potential therapeutic benefits in various scientific studies. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. Chiogralactone has been tested on various cancer cell lines, and it has shown significant inhibition of cancer cell growth. It has also been found to have anti-inflammatory effects in animal models. Chiogralactone has been tested against various microorganisms, and it has shown significant inhibition of microbial growth.
Eigenschaften
CAS-Nummer |
14594-22-0 |
|---|---|
Produktname |
Chiogralactone |
Molekularformel |
C23H34O4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione |
InChI |
InChI=1S/C23H34O4/c1-12-8-20(26)27-19-11-16-14-10-18(25)17-9-13(24)4-6-22(17,2)15(14)5-7-23(16,3)21(12)19/h12-17,19,21,24H,4-11H2,1-3H3/t12-,13+,14-,15+,16+,17-,19+,21+,22-,23+/m1/s1 |
InChI-Schlüssel |
FOCHOSLOYHRWHT-SQARGJPNSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C |
SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
Kanonische SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



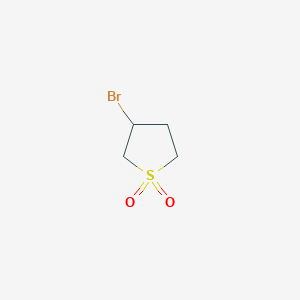
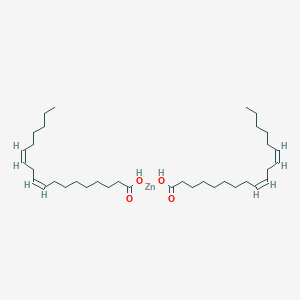
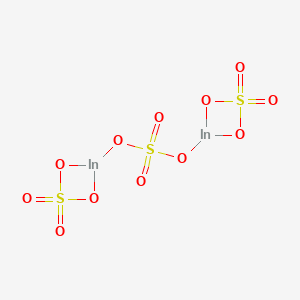
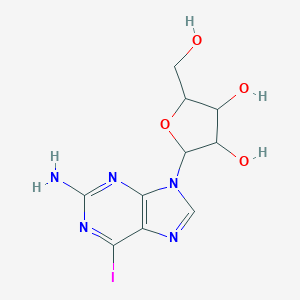
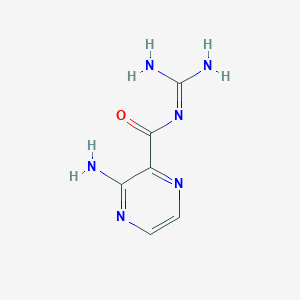
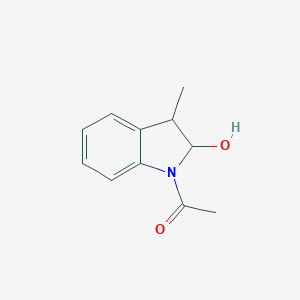
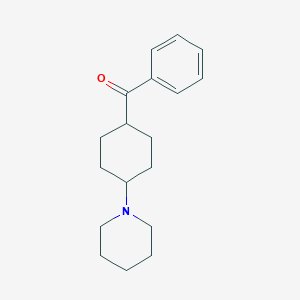

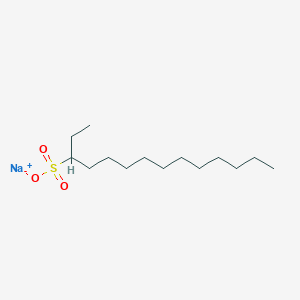
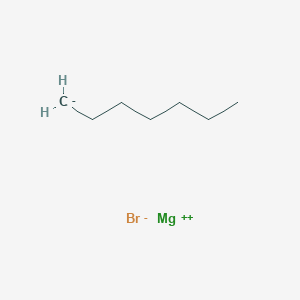
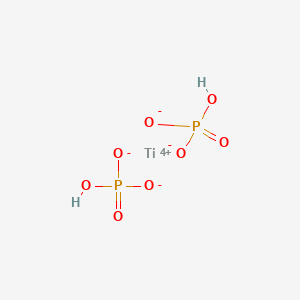
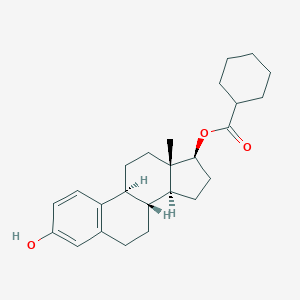
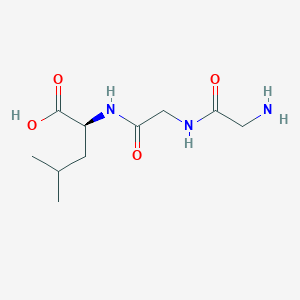
![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)